![molecular formula C19H17N3O3S B2693837 N-(5,5-dioxido-2-phenyl-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)-2-phenylacetamide CAS No. 681266-13-7](/img/structure/B2693837.png)
N-(5,5-dioxido-2-phenyl-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)-2-phenylacetamide
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Description
N-(5,5-dioxido-2-phenyl-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)-2-phenylacetamide is a useful research compound. Its molecular formula is C19H17N3O3S and its molecular weight is 367.42. The purity is usually 95%.
BenchChem offers high-quality N-(5,5-dioxido-2-phenyl-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)-2-phenylacetamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about N-(5,5-dioxido-2-phenyl-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)-2-phenylacetamide including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Nonlinear Optical Materials
The compound’s unique structure makes it an excellent candidate for nonlinear optical (NLO) materials. Researchers have synthesized donor-acceptor π-conjugated push-pull systems using this compound as a starting material. Solvent polarity significantly impacts its emission properties . The field of molecular nonlinear optics seeks materials for applications in telecommunications, optical data storage, microfabrication, and biological imaging. By end-capping a conjugated bridge with donor and acceptor groups, the compound enhances second-order molecular nonlinearity. Its charge transfer properties and large delocalized π-electron system contribute to its NLO efficiency.
Organic Light Emitting Diodes (OLEDs)
The compound’s π-conjugated system and photochemical stability make it relevant for OLEDs. By incorporating it into emissive layers, researchers aim to enhance device performance, color purity, and operational lifetime. Its compatibility with other organic materials and its ability to emit light efficiently are key considerations in OLED design.
properties
IUPAC Name |
N-(5,5-dioxo-2-phenyl-4,6-dihydrothieno[3,4-c]pyrazol-3-yl)-2-phenylacetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H17N3O3S/c23-18(11-14-7-3-1-4-8-14)20-19-16-12-26(24,25)13-17(16)21-22(19)15-9-5-2-6-10-15/h1-10H,11-13H2,(H,20,23) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QIAPILCHBKVUKT-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C2=C(N(N=C2CS1(=O)=O)C3=CC=CC=C3)NC(=O)CC4=CC=CC=C4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H17N3O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
367.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N-(5,5-dioxido-2-phenyl-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)-2-phenylacetamide |
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